molecular formula C23H38O5 B1671425 Gemeprost CAS No. 64318-79-2

Gemeprost

Número de catálogo B1671425
Número CAS: 64318-79-2
Peso molecular: 394.5 g/mol
Clave InChI: KYBOHGVERHWSSV-VNIVIJDLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

While specific synthesis information for Gemeprost was not found, it is known that the development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .


Molecular Structure Analysis

Gemeprost has a molecular formula of C23H38O5 . Its molecular weight is 394.552 g·mol−1 . The structure of Gemeprost can be found in various databases such as DrugBank .


Physical And Chemical Properties Analysis

Gemeprost has a molecular formula of C23H38O5 and a molecular weight of 394.552 g·mol−1 .

Aplicaciones Científicas De Investigación

1. Cervical Priming in First Trimester Pregnancy

  • Summary of Application : Gemeprost is used to soften the cervix prior to first trimester termination of pregnancy . It is compared with Sulprostone gel for cervical priming .
  • Methods of Application : Gemeprost is administered vaginally with a pessary containing 1 mg Gemeprost . The force required for dilatation of the cervical canal was measured in Newton by a special tonometer before prostaglandin treatment and before operation .
  • Results or Outcomes : The increase in dilatability was significantly greater in the Gemeprost group . Both methods were found to be equally efficient . The advantages of Gemeprost are the ease of administration and the short application-curettage interval .

2. Second-Trimester Pregnancy Termination

  • Summary of Application : Gemeprost is compared with two regimens of intravaginal misoprostol for second-trimester pregnancy termination .
  • Methods of Application : Gemeprost 1 mg is given at 4-hour intervals until abortion occurred with a maximum of five doses .
  • Results or Outcomes : The misoprostol 400 µg group had the highest incidence of successful abortions (92.5%) compared to the misoprostol 200 µg (70.3%) and gemeprost 1 mg (74.4%) within 48 hours . The gemeprost group had the highest incidence of diarrhoea (38.5%) compared to misoprostol 400 µg (10.0%) and misoprostol 200 µg (8.1%) groups .

3. Transcervical Intrauterine Operative Procedures

  • Summary of Application : Gemeprost is used to promote softening and dilation of the cervix prior to transcervical intrauterine operative procedures .
  • Methods of Application : It is a prostaglandin E1 analog that potently stimulates uterine contractions and causes cervical ripening and relaxation .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the use of Gemeprost in this context suggests it may facilitate these procedures by preparing the cervix .

4. Operative Abortion of First Trimester Pregnancy

  • Summary of Application : Gemeprost is used to promote softening and dilation of the cervix before operative abortion of first trimester pregnancy .
  • Methods of Application : A single pessary containing 1mg of a stable methylated analog of prostaglandin E1 is inserted vaginally three hours before surgery .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the use of Gemeprost in this context suggests it may facilitate these procedures by preparing the cervix .

5. Preoperative Dilation of the Cervix Before Surgical Abortion

  • Summary of Application : Gemeprost is used for preoperative dilation of the cervix before surgical abortion . It is available as vaginal suppositories and also used in combination with the antiprogestin and mifepristone for termination of 1st- and 2nd-trimester pregnancy .
  • Methods of Application : As a prostaglandin analog, gemeprost binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the use of Gemeprost in this context suggests it may facilitate these procedures by preparing the cervix .

6. Management of Uterine Rupture

  • Summary of Application : There is a case report of a woman who developed uterine rupture following administration of gemeprost .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the use of Gemeprost in this context suggests it may have been used in the management of the uterine rupture .

Safety And Hazards

Gemeprost is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It may damage fertility or the unborn child . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOHGVERHWSSV-VNIVIJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895073
Record name Gemeprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As a prostaglandin analog, gemeprost binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin.
Record name Gemeprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gemeprost

CAS RN

64318-79-2
Record name Gemeprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64318-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemeprost [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064318792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemeprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemeprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemeprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMEPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KZB1FOLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemeprost
Reactant of Route 2
Reactant of Route 2
Gemeprost
Reactant of Route 3
Gemeprost
Reactant of Route 4
Gemeprost
Reactant of Route 5
Gemeprost
Reactant of Route 6
Reactant of Route 6
Gemeprost

Citations

For This Compound
3,230
Citations
OS Tang, KJ Thong, DT Baird - Contraception, 2001 - Elsevier
… A second course of 1 mg vaginal gemeprost was given 3-hourly in the … gemeprost and required other methods for abortion. In conclusion, a combination of mifepristone and gemeprost …
Number of citations: 65 www.sciencedirect.com
KJ Thong, AJ Robertson, DT Baird - Prostaglandins, 1992 - Elsevier
… A small number of women (0.6 per cent) were administered more than 10 gemeprost pessaries in this study. Cardiovascular complications have been reported with gemeprost (16) and …
Number of citations: 46 www.sciencedirect.com
H El-Refaey, A Templeton, L Calder, DN Wheatley - The Lancet, 1994 - Elsevier
… Gemeprost is unstable and should be stored and transported at 4°C. A … , is about equal in potency to gemeprost in medical termination of pregnancy6,7 and can be used to …
Number of citations: 168 www.sciencedirect.com
IT Cameron, AF Michie, DT Baird - Contraception, 1986 - Elsevier
… 16,16-dimethyl-trans-Δ 2 -PGE 1 (Gemeprost) in the form of a 1 mg vaginal pessary. Complete … All women who received RU486 + 2 mg Gemeprost had a complete abortion. The onset of …
Number of citations: 164 www.sciencedirect.com
KS Wong, CSW Ngai, AYK Wong, LCH Tang, PC Ho - Contraception, 1998 - Elsevier
… the efficacy of vaginal gemeprost with vaginal misoprostol for … Group A women were given 1 mg vaginal gemeprost every 3 … significantly shorter than that in the gemeprost group (19.5 h). …
Number of citations: 109 www.sciencedirect.com
AS Lawrence, DL Healy, D Hill… - Medical journal of …, 1991 - Wiley Online Library
… Therefore, we chose to insert a 1 mg gemeprost pessary … gemeprost pessary could be inserted into the posterior vaginal fornix using a one-finger technique. , In this 'patient, gemeprost …
Number of citations: 66 onlinelibrary.wiley.com
J Bartley, DT Baird - BJOG: an international journal of obstetrics and …, 2002 - Elsevier
… the dose of mifepristone and gemeprost could be reduced by … Gemeprost is the only prostaglandin licensed in the UK for … they are considerably cheaper than gemeprost pessaries, …
Number of citations: 90 www.sciencedirect.com
M Nuutila, J Toivonen, O Ylikorkala… - Obstetrics & …, 1997 - Elsevier
… Gemeprost was applied as a vaginal suppository into the … 12 hours more before administering gemeprost to women in the … The patients with a failed trial induction received gemeprost …
Number of citations: 97 www.sciencedirect.com
J Bartley, S Tong, D Everington, DT Baird - Contraception, 2000 - Elsevier
… followed by 1 mg of gemeprost vaginal pessary 48 h later is … doses for both mifepristone and gemeprost to 200 mg and … reduced doses of mifepristone and gemeprost is highly effective, …
Number of citations: 98 www.sciencedirect.com
RC Henshaw, SA Naji, IT Russell… - Human …, 1994 - academic.oup.com
A total of 363 women undergoing legal abortion at < 63 days of amenorrhoea were allocated by a patient-centred, partially randomized study design to undergo medical abortion (using …
Number of citations: 102 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.